molecular formula C17H9N3O2 B11041171 3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile

3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile

Cat. No.: B11041171
M. Wt: 287.27 g/mol
InChI Key: MUMDQTNKJPUIFT-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring substituted with a 4-methylphenyl carbonyl group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-methylbenzoyl chloride with 2-aminophenol to form the intermediate 2-(4-methylbenzoylamino)phenol This intermediate is then subjected to cyclization with a suitable dehydrating agent, such as phosphorus oxychloride, to form the benzoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-4,5-dicarbonitrile
  • 3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarboxylic acid
  • 3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dimethyl

Uniqueness

3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H9N3O2

Molecular Weight

287.27 g/mol

IUPAC Name

3-(4-methylbenzoyl)-1,2-benzoxazole-5,6-dicarbonitrile

InChI

InChI=1S/C17H9N3O2/c1-10-2-4-11(5-3-10)17(21)16-14-6-12(8-18)13(9-19)7-15(14)22-20-16/h2-7H,1H3

InChI Key

MUMDQTNKJPUIFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NOC3=C2C=C(C(=C3)C#N)C#N

Origin of Product

United States

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